molecular formula C10H15N3O2S B1526152 Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 864277-03-2

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No. B1526152
CAS RN: 864277-03-2
M. Wt: 241.31 g/mol
InChI Key: XOTUBRNKFXTMTR-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound that contains a piperazine ring, a thiazole ring, and an ethyl carboxylate group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Ethyl carboxylate is an ester formed from ethanol and carboxylic acid .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate are not available, there are general methods for synthesizing piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antiviral Activity

Compounds structurally related to Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate have been studied for their antiviral properties. For instance, derivatives of indole, which share a similar piperazine moiety, have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate could potentially be modified to enhance its antiviral capabilities.

Anti-Cancer Properties

The piperazine ring is a common feature in molecules exhibiting anti-cancer activity. Research indicates that compounds with a piperazine structure can target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate may serve as a scaffold for developing new cancer therapeutics by exploiting this mechanism.

Anti-Inflammatory Applications

Indole derivatives, which are structurally related to Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate, have demonstrated significant anti-inflammatory activities . This compound could be researched further to assess its efficacy in reducing inflammation in various medical conditions.

properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTUBRNKFXTMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Synthesis routes and methods

Procedure details

1.02 g (5.0 mmol) of ethyl 2-bromothiazole-5-carboxylate and 4.31 g (50 mmol) of piperazine were dissolved in ethanol (20 ml) and the mixture was heated under reflux over a period of 4 h. The solution was then concentrated in vacuo, taken up in EA and washed successively with water and a satd aq. NaCl solution. Following drying of the organic phase over MgSO4, filtration and removal of solvent in vacuo there were obtained 1.12 g (4.6 mmol, 93%) of ethyl 2-piperazin-1-ylthiazole-5-carboxylate.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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